7-(3,4-dichlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione
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Description
7-(3,4-dichlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H20Cl2N6O2 and its molecular weight is 447.32. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Compounds with complex structures like the one often serve as a basis for synthetic chemistry research, focusing on the development of new synthetic pathways or the improvement of existing ones. For example, the study on the regioselective synthesis of 6H-Pyrano[3,2‐e]pyrimidine‐2,4‐dione highlights the synthesis of derivatives through specific reactions, which could be analogous to the synthesis methods applicable to the compound (Majumdar & Das, 1998).
Biological Activity
The structural motifs present in the compound, such as purine derivatives, are often explored for their biological activities. For instance, compounds with a purine backbone have been studied for their cytotoxic activities against various cancer cell lines, as seen in the synthesis and cytotoxic activity study of carboxamide derivatives of benzo[b][1,6]naphthyridines (Deady et al., 2003). This suggests that the compound may also have potential for pharmacological research, particularly in the context of exploring its activity against disease models.
Metal Complexes and Coordination Chemistry
The purine derivative's potential to form metal complexes, as demonstrated in the study on metal complexes of 6-pyrazolylpurine derivatives, indicates that similar compounds could be used in coordination chemistry for the development of metal-mediated base pairs or other metal-organic frameworks (Sinha et al., 2015).
Properties
IUPAC Name |
7-[(3,4-dichlorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-1-ethyl-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N6O2/c1-5-26-18(29)16-17(25(4)20(26)30)23-19(28-12(3)8-11(2)24-28)27(16)10-13-6-7-14(21)15(22)9-13/h6-9H,5,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZALZBVNASBZIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C(N2CC3=CC(=C(C=C3)Cl)Cl)N4C(=CC(=N4)C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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